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molecular formula C19H28N2O3 B8389884 5-(4-Hydroxy-1-methyl-piperidin-4-yl)-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester

5-(4-Hydroxy-1-methyl-piperidin-4-yl)-1,3-dihydroisoindole-2-carboxylic acid tert-butyl ester

Cat. No. B8389884
M. Wt: 332.4 g/mol
InChI Key: XAVWTGKZBQZSPT-UHFFFAOYSA-N
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Patent
US08530469B2

Procedure details

0.69 ml of n-Butyl lithium (2.5M solution in hexane) was added dropwise to a stirred solution of 5-bromo-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester (429 mg; 1.44 mmol) in anhydrous THF (10 ml) at −78° C. under an atmosphere of nitrogen. The reaction was stirred for 50 minutes then 1-methyl-4-piperidone (212 μl; 1.2 equiv.) was added and stirred at −78° C. for a further 60 minutes then warmed to room temperature. The reaction was quenched with saturated ammonium chloride solution then extracted with EtOAc. The EtOAc layer was washed with saturated NaHCO3, brine, dried (MgSO4) and evaporated. Purification by flash column chromatography on SiO2, gradient elution from 0% to 10% 2M methanolic ammonia/DCM gave 111 mg of 5-(4-hydroxy-1-methyl-piperidin-4-yl)-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester as a colourless oil.
Quantity
0.69 mL
Type
reactant
Reaction Step One
Quantity
429 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([Li])CCC.[C:6]([O:10][C:11]([N:13]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[C:18](Br)[CH:19]=2)[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7].[CH3:23][N:24]1[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1>C1COCC1>[C:6]([O:10][C:11]([N:13]1[CH2:21][C:20]2[C:15](=[CH:16][CH:17]=[C:18]([C:27]3([OH:30])[CH2:28][CH2:29][N:24]([CH3:23])[CH2:25][CH2:26]3)[CH:19]=2)[CH2:14]1)=[O:12])([CH3:9])([CH3:8])[CH3:7]

Inputs

Step One
Name
Quantity
0.69 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
429 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)Br
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
212 μL
Type
reactant
Smiles
CN1CCC(CC1)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred for 50 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at −78° C. for a further 60 minutes
Duration
60 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
then extracted with EtOAc
WASH
Type
WASH
Details
The EtOAc layer was washed with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography
WASH
Type
WASH
Details
on SiO2, gradient elution from 0% to 10% 2M methanolic ammonia/DCM

Outcomes

Product
Details
Reaction Time
50 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC2=CC=C(C=C2C1)C1(CCN(CC1)C)O
Measurements
Type Value Analysis
AMOUNT: MASS 111 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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